1-(5-Chloro-6-methyl-1H-indol-3-yl)ethanone
CAS No.:
Cat. No.: VC15969840
Molecular Formula: C11H10ClNO
Molecular Weight: 207.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H10ClNO |
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Molecular Weight | 207.65 g/mol |
IUPAC Name | 1-(5-chloro-6-methyl-1H-indol-3-yl)ethanone |
Standard InChI | InChI=1S/C11H10ClNO/c1-6-3-11-8(4-10(6)12)9(5-13-11)7(2)14/h3-5,13H,1-2H3 |
Standard InChI Key | WCGLFMFJTIKQFA-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1Cl)C(=CN2)C(=O)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-(5-chloro-6-methyl-1H-indol-3-yl)ethanone, reflecting its substitution pattern on the indole core. Its molecular formula is , with a molecular weight of 207.65 g/mol .
Structural Representation
The compound features:
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A chloro substituent at the 5-position of the indole ring
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A methyl group at the 6-position
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An acetyl group (ethanone) at the 3-position
The SMILES notation precisely encodes this arrangement .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 1934636-97-1 | |
Molecular Formula | ||
Exact Mass | 207.0453 g/mol | |
XLogP3 | 2.9 (estimated) |
Synthetic Methodologies
Industrial-Scale Considerations
Potential scale-up challenges include:
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Sensitivity of the indole nitrogen to oxidation (requiring inert atmospheres)
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Purification difficulties due to similar polarities of reaction byproducts
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Optimal solvent selection (DMF or DCM shown effective in analogous syntheses)
Physicochemical Properties
Experimental and Predicted Data
Spectroscopic Characteristics
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¹H NMR (predicted):
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δ 2.65 (s, 3H, COCH₃)
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δ 2.41 (s, 3H, 6-CH₃)
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δ 7.25-7.80 (m, 3H, aromatic)
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δ 11.32 (s, 1H, NH)
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IR (theoretical):
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Strong absorption at 1685 cm⁻¹ (C=O stretch)
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N-H stretch at 3400 cm⁻¹
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Research Applications and Biological Relevance
Pharmaceutical Intermediate
The compound's structural features make it valuable for:
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Mannich Base Synthesis: As demonstrated in related indole derivatives, the acetyl group facilitates condensation reactions with amines to form bioactive derivatives.
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Antimicrobial Agents: Chlorinated indoles show marked activity against Gram-positive pathogens (MIC values 2-8 μg/mL in structural analogs).
Material Science Applications
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Coordination Chemistry: The indolic nitrogen and ketone oxygen serve as potential ligands for transition metal complexes.
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Polymer Modification: Acetylated indoles act as photoinitiators in radical polymerization processes.
Comparative Analysis with Structural Analogs
Table 3: Structure-Activity Relationships
Future Research Directions
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Crystallographic Studies: Single-crystal X-ray analysis to confirm substitution patterns.
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ADMET Profiling: Comprehensive pharmacokinetic modeling for drug development potential.
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Green Chemistry Approaches: Developing solvent-free synthesis using microwave irradiation.
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